molecular formula C6H12N2Si B120780 N-(Trimethylsilyl)imidazole CAS No. 18156-74-6

N-(Trimethylsilyl)imidazole

Cat. No. B120780
M. Wt: 140.26 g/mol
InChI Key: YKFRUJSEPGHZFJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US09133235B2

Procedure details

HMDS (11.46 mL, 0.055 mol, 1.5 eq) was added dropwise over 20 min to a solution of imidazole (5.0 g, 0.074 mol, 2 eq) in 150 ml of toluene under argon, then the reaction mixture heated to reflux for 3 h. The reaction mixture was then concentrated to dryness under reduced pressure. Distillation of the residue gave AA2-2 as a colorless oil in 85%. For best results, this product should be stored at 0° C. under argon.
Name
Quantity
11.46 mL
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][Si:2]([NH:5][Si](C)(C)C)([CH3:4])[CH3:3].[NH:10]1[CH:14]=[CH:13]N=[CH:11]1>C1(C)C=CC=CC=1>[CH3:1][Si:2]([CH3:4])([CH3:3])[N:5]1[CH:13]=[CH:14][N:10]=[CH:11]1

Inputs

Step One
Name
Quantity
11.46 mL
Type
reactant
Smiles
C[Si](C)(C)N[Si](C)(C)C
Name
Quantity
5 g
Type
reactant
Smiles
N1C=NC=C1
Name
Quantity
150 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 3 h
Duration
3 h
CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was then concentrated to dryness under reduced pressure
DISTILLATION
Type
DISTILLATION
Details
Distillation of the residue
CUSTOM
Type
CUSTOM
Details
gave AA2-2 as a colorless oil in 85%
CUSTOM
Type
CUSTOM
Details
For best results
CUSTOM
Type
CUSTOM
Details
should be stored at 0° C. under argon

Outcomes

Product
Name
Type
Smiles
C[Si](N1C=NC=C1)(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.